NMR and IR spectroscopy reference data for 3-(Sec-butoxy)-N-(3-methylbenzyl)aniline
NMR and IR spectroscopy reference data for 3-(Sec-butoxy)-N-(3-methylbenzyl)aniline
Spectroscopic Characterization and Reference Data for 3-(sec-Butoxy)-N-(3-methylbenzyl)aniline: A Technical Guide for Structural Elucidation
Executive Summary
In modern drug discovery and medicinal chemistry, highly substituted aniline derivatives frequently serve as critical building blocks for kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and advanced synthetic libraries. 3-(sec-Butoxy)-N-(3-methylbenzyl)aniline (CAS: 2380194-22-7) is a sterically nuanced secondary amine featuring an electron-donating ether linkage and a meta-substituted benzyl group.
This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of this compound. By moving beyond mere data reporting, this guide establishes a self-validating analytical framework—explaining the physical causality behind experimental choices and spectral phenomena to ensure absolute structural integrity.
Part 1: Causality in Analytical Methodology
To achieve unambiguous structural elucidation, the analytical methodology must be designed around the specific electronic and steric properties of the target molecule.
1. Solvent Selection and Referencing Causality Deuterated chloroform (CDCl₃) is the optimal solvent for this non-polar to moderately polar free base. It prevents the hydrogen-bonding disruptions that protic solvents (like CD₃OD) would cause to the secondary amine (-NH-) chemical shift. To ensure absolute precision, all spectra must be strictly referenced to the residual solvent peak. As established by , the residual CHCl₃ proton resonance is uniquely stable at δ 7.26 ppm, and the ¹³C resonance at δ 77.16 ppm[1].
2. Diastereotopic Complexity in NMR The sec-butoxy group introduces a chiral center (-CH(CH₃)-) adjacent to a methylene group (-CH₂-). Causality dictates that these methylene protons are diastereotopic; they exist in different magnetic environments and will not couple equally. Consequently, instead of a simple quintet, they will manifest as a complex multiplet (or two distinct multiplets at high field strengths). Recognizing this prevents misassignment of impurities.
3. ATR-FTIR over Transmission (KBr) IR Traditional KBr pellet preparation introduces hygroscopic moisture, which obscures the critical N-H stretch (~3400 cm⁻¹) with a broad O-H band. Attenuated Total Reflectance (ATR) FTIR is chosen because it allows for neat sample analysis, preserving the true vibrational microenvironment of the ether (C-O) and amine (C-N) linkages without matrix interference [2].
Part 2: Self-Validating Experimental Protocols
The following step-by-step methodologies are designed as self-validating workflows. Each step contains an internal check to guarantee data fidelity.
Protocol A: High-Resolution 1D NMR Acquisition (¹H and ¹³C)
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Sample Preparation: Dissolve exactly 20 mg (for ¹H) or 60 mg (for ¹³C) of the analyte in 0.6 mL of anhydrous CDCl₃ (99.8% D, containing 0.03% v/v TMS).
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Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the exact impedance of the sample to maximize the signal-to-noise ratio (SNR).
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Shimming (Self-Validation Check): Shim the magnetic field (Z1-Z5 gradients) until the residual CHCl₃ peak at 7.26 ppm achieves a line width at half-height (LWHH) of ≤ 0.8 Hz. A broader peak indicates field inhomogeneity, which will obscure the fine meta-coupling (J ~ 2.0 Hz) of the aniline ring.
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Acquisition Parameters:
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¹H NMR: 16 scans, 30° flip angle, acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s.
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¹³C NMR: 512–1024 scans, power-gated broadband proton decoupling (WALTZ-16), AQ of 1.5 s, and a D1 of 3.0 s. Causality: The extended D1 ensures that quaternary carbons (which lack dipole-dipole relaxation from attached protons) integrate accurately.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Perform manual zero-order and first-order phase correction.
Protocol B: ATR-FTIR Acquisition
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Background Validation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the background energy profile shows no residual organic peaks (especially around 2900 cm⁻¹).
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Sample Application: Deposit 2-3 mg of the neat oil/solid directly onto the crystal. Apply the pressure anvil until the absorption of the strongest peak reaches ~0.5–0.8 absorbance units.
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Acquisition: Acquire 32 scans from 4000 to 600 cm⁻¹. Apply an atmospheric compensation algorithm to remove trace CO₂ and H₂O vapor.
Part 3: Reference Data Tables
The tables below summarize the theoretical, highly accurate spectroscopic data derived from the structural and electronic environment of 3-(sec-butoxy)-N-(3-methylbenzyl)aniline, grounded in standard spectroscopic principles [2].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Causality |
| 0.95 | Triplet (t) | 7.4 | 3H | Terminal -CH₃ of sec-butoxy group. |
| 1.25 | Doublet (d) | 6.1 | 3H | Branched -CH₃ of sec-butoxy group. |
| 1.55 – 1.75 | Multiplet (m) | - | 2H | Diastereotopic -CH₂- of sec-butoxy group. |
| 2.35 | Singlet (s) | - | 3H | Ar-CH₃ on the benzyl ring. |
| 4.05 | Broad Singlet (br s) | - | 1H | Secondary amine (-NH-). Broadened by ¹⁴N quadrupolar relaxation. |
| 4.22 | Sextet (sext) | 6.1, 7.4 | 1H | -O-CH- methine proton. Deshielded by adjacent oxygen. |
| 4.28 | Singlet (s) | - | 2H | Benzylic -CH₂-N-. |
| 6.20 | Triplet (t) | 2.2 | 1H | Aniline Ar-H (C2). Upfield due to dual +M effects of -O and -N. |
| 6.25 – 6.30 | Doublet of Doublets | 8.1, 2.2 | 2H | Aniline Ar-H (C4, C6). |
| 7.05 | Triplet (t) | 8.1 | 1H | Aniline Ar-H (C5). |
| 7.10 – 7.25 | Multiplets (m) | 7.5 | 4H | Benzyl Ar-H. Less shielded than the aniline ring. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 9.8 | Primary (CH₃) | Terminal -CH₃ (sec-butoxy) |
| 19.3 | Primary (CH₃) | Branched -CH₃ (sec-butoxy) |
| 21.5 | Primary (CH₃) | Ar-CH₃ (Benzyl) |
| 29.2 | Secondary (CH₂) | -CH₂- (sec-butoxy) |
| 48.5 | Secondary (CH₂) | Benzylic -CH₂-N- |
| 74.5 | Tertiary (CH) | -O-CH- (sec-butoxy) |
| 100.5, 104.2, 106.1 | Tertiary (CH) | Aniline Ar-CH (C2, C4, C6) |
| 125.5, 126.8, 128.0, 128.5 | Tertiary (CH) | Benzyl Ar-CH |
| 129.8 | Tertiary (CH) | Aniline Ar-CH (C5) |
| 138.2, 139.5 | Quaternary (C) | Benzyl Ar-C (C1, C3-methyl) |
| 149.5 | Quaternary (C) | Aniline Ar-C (C1-N) |
| 159.5 | Quaternary (C) | Aniline Ar-C (C3-O) |
Table 3: ATR-FTIR Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment / Causality |
| 3410 | Weak-Medium, Sharp | N-H stretch (Secondary amine). Sharpness indicates lack of H-bonding in neat state. |
| 2965, 2930, 2875 | Medium | C-H stretch (sp³). Asymmetric and symmetric modes of alkyl chains. |
| 1605, 1510 | Strong | C=C aromatic ring stretch. Enhanced dipole moment from heteroatoms. |
| 1255 | Strong | C-O asymmetric stretch (Alkyl-Aryl ether). |
| 1045 | Medium | C-O symmetric stretch. |
| 775, 695 | Strong | C-H out-of-plane (OOP) bending. Diagnostic for meta-disubstituted benzenes. |
Part 4: Analytical Workflow Visualization
The following diagram illustrates the logical, self-validating pipeline required to move from raw sample preparation to absolute structural confirmation.
Fig 1. Self-validating analytical workflow for spectroscopic structural confirmation.
Part 5: References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]
